2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15657772
InChI: InChI=1S/C21H23N5O4S/c1-4-26-20(14-8-10-16(29-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-5-7-17(30-3)19(15)28/h5-12,28H,4,13H2,1-3H3,(H,23,27)/b22-12+
SMILES:
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.5 g/mol

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15657772

Molecular Formula: C21H23N5O4S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C21H23N5O4S
Molecular Weight 441.5 g/mol
IUPAC Name 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C21H23N5O4S/c1-4-26-20(14-8-10-16(29-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-5-7-17(30-3)19(15)28/h5-12,28H,4,13H2,1-3H3,(H,23,27)/b22-12+
Standard InChI Key QNXICBQLDYAQJA-WSDLNYQXSA-N
Isomeric SMILES CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC
Canonical SMILES CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC

Introduction

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic molecule with potential applications in medicinal and pharmaceutical chemistry. It belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the triazole core through cyclization reactions.

  • Introduction of the sulfanyl group via thiolation.

  • Formation of the hydrazide by reacting with hydrazine derivatives.

  • Condensation with an aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) to form the Schiff base .

Biological Activity

Triazole derivatives are widely studied for their pharmacological activities. The inclusion of functional groups such as methoxy and hydroxy substituents enhances their ability to interact with biological targets.

Potential Activities:

  • Antimicrobial: Triazole-based compounds often exhibit strong antibacterial and antifungal properties by inhibiting enzymes like lanosterol 14α-demethylase.

  • Anticancer: The Schiff base moiety in this compound may contribute to cytotoxic effects against tumor cells by interacting with DNA or proteins .

  • Antioxidant: The phenolic hydroxyl group can scavenge free radicals, suggesting antioxidant potential.

Analytical Data

ParameterDetails
Molecular FormulaC21H23N5O3SC_{21}H_{23}N_5O_3S
Molecular Weight441.51 g/mol
Functional GroupsTriazole, sulfanyl, hydrazide, Schiff base
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol)
Spectroscopic FeaturesIR (C=N stretching), NMR (aromatic protons), Mass (m/z = 441 for parent ion)

Applications

The compound's structure suggests potential applications in:

  • Drug Development: As a lead compound for designing antimicrobial or anticancer drugs.

  • Biological Probes: Its Schiff base functionality makes it suitable for metal chelation studies.

  • Material Science: Possible use in coordination chemistry due to its donor atoms (N, O).

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